molecular formula C9H10O3 B3257880 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 29668-45-9

6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B3257880
CAS No.: 29668-45-9
M. Wt: 166.17 g/mol
InChI Key: BHVMWYAFPVJCTG-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.174 g/mol . It is a heterocyclic compound that features a benzodioxine ring system with a methoxy group at the 6-position. This compound is primarily used in research and has various applications in organic synthesis.

Mechanism of Action

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the molecular level . More research is required to elucidate the exact nature of these interactions and the resulting changes.

Biochemical Pathways

As a unique chemical, it’s likely that it interacts with multiple pathways, leading to downstream effects

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound . More research is needed to outline these properties and their impact on bioavailability.

Result of Action

As a unique chemical, it’s likely that it has multiple effects at the molecular and cellular levels

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence its action . More research is needed to understand how these factors influence the compound’s action, efficacy, and stability.

Preparation Methods

The synthesis of 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine can be achieved through several routes. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine-6-ol with iodomethane in the presence of potassium carbonate and N,N-dimethylformamide at room temperature . The reaction mixture is then extracted with ethyl acetate and washed with sodium hydroxide solution to obtain the desired product.

Another method involves the use of n-butyllithium and N,N,N,N-tetramethylethylenediamine in tetrahydrofuran at -50°C . This method provides a high yield of the product and is commonly used in laboratory settings.

Chemical Reactions Analysis

6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

Comparison with Similar Compounds

6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine can be compared with other similar compounds, such as:

The presence of the methoxy group in this compound provides unique reactivity and makes it a valuable compound in various research applications.

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVMWYAFPVJCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601285556
Record name 2,3-Dihydro-6-methoxy-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29668-45-9
Record name 2,3-Dihydro-6-methoxy-1,4-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29668-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-6-methoxy-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3 g (18.05 mmol) of the alcohol obtained in Step A are dissolved in 10 ml of DMF in a flask. 2 eq. of NaH (60% in oil) are added slowly and allowed to act for 30 minutes under an inert atmosphere. 2 eq. of iodomethane are then added. The mixture is stirred for 2 hours; the DMF is then evaporated. Washing with ethyl acetate and with water is carried out and the two phases are separated. The combined organic phases are dried over MgSO4 and the solvent is evaporated. The oil obtained is purified on a silica column (eluant: PE/AcOEt 8/2), which allows the pure title product to be obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol (2.600 g; 17.10 mmol), and K2CO3 (2.598 g; 18.80 mmol) in anh. acetone (40 ml) was stirred at rt, under nitrogen, for 1 h. Iodomethane (13.340 g; 94.00 mmol) was then added, and the resulting mixture was heated at reflux, under nitrogen, for 2 h. After cooling to rt, the reaction mixture was filtered over a pad of celite, and the filtrate was concentrated to dryness under reduced pressure. Et2O and water were added, and the organic layer was further washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 6-methoxy-2,3-dihydrobenzo[b][1,4]dioxine as a yellow oil. LC-MS (conditions A): tR=0.65 min.; [M+H]+: 167.11 g/mol.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.598 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
13.34 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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